3-Chlorobenzenesulfonyl chloride
Overview
Description
3-Chlorobenzenesulfonyl chloride is a chemical compound with the molecular formula C6H4Cl2O2S and a molecular weight of 211.066 . It appears as a fused solid or clear liquid as melt, and its color ranges from colorless to pale yellow .
Molecular Structure Analysis
The molecular structure of 3-Chlorobenzenesulfonyl chloride consists of a benzene ring substituted with a sulfonyl chloride group and a chlorine atom . The InChI representation of the molecule is InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6 (4-5)11 (8,9)10/h1-4H
.
Scientific Research Applications
Molecular Structure Studies
- Electron Diffraction and Quantum-Chemical Study : The molecular structure of chlorobenzenesulfonyl chlorides, similar to 3-chlorobenzenesulfonyl chloride, has been extensively studied using techniques like electron diffraction and quantum-chemical methods. This research provides crucial insights into the molecular configurations and reactivity of these compounds (Petrova et al., 2008).
Synthesis and Biological Screening
- Synthesis of Derivatives for Biological Potential : Chlorobenzenesulfonyl chlorides have been used to synthesize various derivatives, which are then evaluated for their biological potential. These derivatives have shown moderate to good activities in biological screening, indicating their potential in pharmaceutical applications (Aziz‐ur‐Rehman et al., 2014).
Anomalous Chemical Reactions
- Investigation of Anomalous Chemical Reactions : Research has been conducted on the unusual behavior of reactions involving p-chlorobenzenesulfonyl chloride, leading to unexpected products. This highlights the unique reactivity of such compounds and their implications in chemical synthesis (Almási & Gants, 1959).
Green Synthesis Methods
- Development of Green Synthesis Approaches : Efforts have been made to develop greener synthesis methods for compounds like 3-nitrobenzenesulfonyl chloride, reducing waste and enhancing efficiency. This represents a shift towards more sustainable chemical practices (Chen Zhong-xiu, 2009).
Chlorinating Reagents for Organic Synthesis
- Use as Chlorinating Agents : Chlorobenzenesulfonyl chlorides serve as efficient chlorinating reagents in organic synthesis, improving reaction conditions and minimizing toxic waste production. This application is crucial in the field of synthetic chemistry (Jimeno et al., 2016).
Synthesis of Dye Intermediates
- Preparation of Dye Intermediates : These compounds are also instrumental in the synthesis of dye intermediates, showcasing their importance in the textile and dye industry (Bo, 2007).
Safety And Hazards
3-Chlorobenzenesulfonyl chloride is a hazardous substance. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . In case of exposure, immediate medical attention is required .
properties
IUPAC Name |
3-chlorobenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINWZUJVEXUHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10183075 | |
Record name | 3-Chlorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorobenzenesulfonyl chloride | |
CAS RN |
2888-06-4 | |
Record name | 3-Chlorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2888-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chlorobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chlorobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10183075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chlorobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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